molecular formula C9H8N4O4 B3071586 (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1011398-78-9

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B3071586
CAS No.: 1011398-78-9
M. Wt: 236.18 g/mol
InChI Key: IPVSVIAJDSJJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl group at the 3-position, a nitro group at the 5-position, and an acetic acid moiety attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of a suitable hydrazine derivative with a pyridine carboxaldehyde under acidic conditions to form the pyrazolopyridine core. Subsequent nitration and methylation steps introduce the nitro and methyl groups, respectively. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction: Formation of (3-methyl-5-amino-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acetic acid moiety may facilitate binding to enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

  • (3-methyl-5-amino-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
  • (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)methanol
  • (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoic acid

Comparison:

  • Uniqueness: The presence of both a nitro group and an acetic acid moiety in (3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid imparts unique chemical reactivity and potential biological activity compared to its analogs.
  • Functional Groups: The combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(3-methyl-5-nitropyrazolo[3,4-b]pyridin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-5-7-2-6(13(16)17)3-10-9(7)12(11-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVSVIAJDSJJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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